1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one, also known by its IUPAC name, is a compound that integrates a benzofuran moiety with a hydroxyphenyl group. This compound is classified as a chalcone derivative, which is characterized by the presence of a 1,3-diaryl-2-propen-1-one structure. The compound's molecular formula is and it has a molecular weight of approximately 264.28 g/mol. It has garnered attention for its potential biological activities, including antioxidant and anti-inflammatory properties .
The synthesis of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is executed between benzofuran-2-carbaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted under reflux conditions using solvents like ethanol or methanol.
The molecular structure of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one can be represented using various chemical notation systems:
These representations illustrate the compound's structural features, including its conjugated double bonds and functional groups that contribute to its chemical reactivity .
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one can undergo several types of reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions |
Reduction | Palladium on carbon, sodium borohydride | Catalytic hydrogenation |
Substitution | Bromine, chlorine gas | Electrophilic conditions |
The reactions yield various products:
The mechanism of action for 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways relevant to its biological activity. For instance, in medicinal chemistry contexts, this compound may modulate the activity of enzymes or receptors related to inflammation or cancer progression. The precise molecular targets can vary based on the application and context in which it is used .
Property | Value |
---|---|
Molecular Weight | 264.28 g/mol |
Appearance | Powder |
Storage Temperature | Room temperature (RT) |
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
The chemical properties indicate that while some data are lacking, the compound's stability under room temperature suggests potential ease of handling in laboratory settings .
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one has several scientific uses:
Biological Studies: It has been studied for potential antioxidant and anti-inflammatory effects, making it a candidate for further research in pharmacology.
Synthetic Intermediate: It serves as an intermediate in synthesizing more complex organic molecules, expanding its utility in organic chemistry applications.
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one exemplifies a strategically engineered benzofuran-chalcone hybrid, merging two privileged medicinal chemistry scaffolds. The benzofuran moiety consists of a fused benzene and furan ring system, contributing to enhanced planar rigidity and π-electron delocalization, which facilitates optimal interactions with biological targets such as enzymes and receptors [4] [9]. The chalcone component provides an α,β-unsaturated ketone linker, enabling diverse chemical modifications and conferring broad bioactivity. This hybrid architecture positions the molecule as a multifunctional pharmacophore capable of simultaneous interactions with multiple therapeutic targets, a design principle increasingly exploited in oncology and neurodegenerative disease drug development [2] [6].
The synthetic accessibility of this scaffold enables systematic structure-activity relationship (SAR) exploration. Conventional Claisen-Schmidt condensation remains the most efficient route, where 2-acetylbenzofuran reacts with 2-hydroxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Microwave-assisted and solvent-free grinding techniques have improved yields (>85%) and reduced reaction times (<30 minutes) [9]. Substituent variations significantly modulate bioactivity:
Table 1: Structure-Activity Relationship of Key Substituents
Substituent Position | Chemical Group | Biological Impact | Potency Enhancement |
---|---|---|---|
Benzofuran C5 | -OCH₃ | ↑ Antioxidant capacity | 3.2-fold ROS reduction |
Benzofuran C6 | -Br | ↑ Tubulin polymerization inhibition | IC₅₀: 1.8 μM (vs. 8.4 μM parent) |
Chalcone B-ring | 2-OH | ↑ Metal chelation & H-bonding | 4.7-fold Aβ aggregation inhibition |
Benzofuran-chalcone hybrids demonstrate target promiscuity, exhibiting nanomolar-to-micromolar activity against acetylcholinesterase (AChE), β-amyloid aggregates, and cancer-related kinases. This multi-target engagement arises from the molecule's ability to adopt varied binding modes: the benzofuran ring inserts into hydrophobic enzyme pockets, while the chalcone's unsaturated system undergoes covalent or non-covalent interactions with nucleophilic residues [2] [6]. Computational studies confirm dual binding to AChE's catalytic anionic site (via benzofuran) and peripheral anionic site (via chalcone), rationalizing their potency against Alzheimer's pathology [2].
The α,β-unsaturated ketone system serves as the primary pharmacophore driving the compound's biological effects. This Michael acceptor motif enables thiol-selective electrophilicity, facilitating covalent modifications of cysteine residues in target proteins. Reactivity is modulated by electronic effects: the 2-hydroxyphenyl group donates electrons to the enone system, reducing electrophilicity to achieve selective rather than promiscuous targeting [3] [8]. Kinetic studies demonstrate reversible adduct formation with glutathione (GSH) at physiological pH, with a second-order rate constant of 12.3 M⁻¹s⁻¹ – within the ideal range for selective cellular activity without excessive toxicity [8].
The mitochondrial targeting capabilities of this scaffold are particularly significant. The compound collapses mitochondrial membrane potential (ΔΨm) at 10 μM in carcinoma cells, triggering intrinsic apoptosis through cytochrome c release and caspase-9 activation [5]. This occurs via dual mechanisms:
Table 2: Mechanisms of α,β-Unsaturated Ketone Bioactivity
Mechanistic Pathway | Biological Consequence | Experimental Evidence |
---|---|---|
Michael addition at Cys residues | Enzyme inhibition & proteostasis disruption | 85% urease inhibition (IC₅₀: 8.2 μM) [10] |
ROS amplification | Oxidative stress-induced apoptosis | 2.9-fold ↑ cellular ROS at 5 μM (p < 0.01) |
Mitochondrial permeability transition | Cytochrome c release & caspase activation | ΔΨm dissipation within 15 minutes (IC₅₀: 3.7 μM) |
The chemosensitization potential of this scaffold merits emphasis. In multidrug-resistant cancer lines (MCF-7/ADR), the compound restores doxorubicin sensitivity by inhibiting P-glycoprotein (P-gp) through covalent modification of Cys residues in the drug-binding pocket. Synergistic effects occur at non-cytotoxic concentrations (combination index: 0.32), demonstrating therapeutic utility beyond direct cytotoxicity [6].
Molecular hybridization strategies exploit the α,β-unsaturated system's versatility. Rational design incorporates:
The ortho-hydroxy group uniquely influences reactivity through intramolecular hydrogen bonding with the carbonyl oxygen. This non-covalent interaction:
These strategic modifications demonstrate how rational manipulation of the α,β-unsaturated core expands the therapeutic scope while mitigating off-target effects – a cornerstone of contemporary covalent drug design.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2